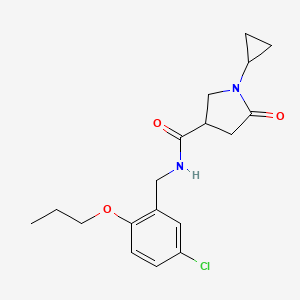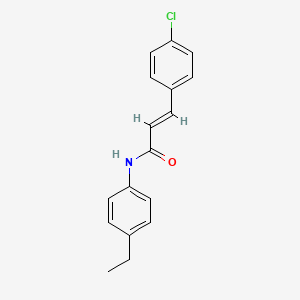![molecular formula C22H26N4O B5505522 4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step processes, including nucleophilic reactions and protection-deprotection strategies. For example, a related compound, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, was synthesized through amino protection, nucleophilic reaction, and deprotection, indicating a feasible method with high yields for similar compounds (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by X-ray crystallography. For instance, the structure of a 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinoline was confirmed through this method, highlighting the utility of 4-haloquinoline intermediates in the synthesis of quinoline compounds (P. Outt et al., 1998).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations under specific conditions. For instance, complexes of a 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amine with NiCl2 showed significant catalytic activities in ethylene oligomerization (Kefeng Wang et al., 2009).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. X-ray diffraction analysis provides detailed insights into the crystalline structure, as seen in the study of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes (V. I. Sokol et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. For example, the synthesis and characterization of a series of 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amines revealed their stability as solids and their tendency to decompose in solution (Kefeng Wang et al., 2009).
Scientific Research Applications
Drug Metabolism and Excretion
Studies on compounds with similar structures have focused on understanding their metabolism and excretion pathways. For example, research on YM758, a novel inhibitor of the If current channel, has helped identify human metabolites and the role of transporter-mediated renal and hepatic excretion. This type of research is crucial for developing treatments for conditions like stable angina and atrial fibrillation, providing insights into the body's processing of complex molecules (Umehara et al., 2009).
Synthesis Methodologies
Advancements in synthesis methodologies are also significant, as they enable the creation of complex molecules efficiently. The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases an efficient, clean, and high-yield approach to producing valuable compounds. Such methods are fundamental for pharmaceuticals and materials science (Khaligh, 2014).
Material Science Applications
The development of low-molecular-weight compounds for electroluminescent layers exemplifies the intersection of chemistry and material science. Research into compounds for organic light-emitting devices highlights the potential applications of these molecules in creating more efficient and versatile electronic displays (Dobrikov et al., 2011).
Antimicrobial and Antioxidant Activities
Exploring the antimicrobial and antioxidant activities of piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles is another area of interest. Such studies contribute to the search for new, effective treatments against various pathogenic strains of bacteria and fungi, offering potential leads for novel antibiotics (Zaki et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
The future directions in the field of imidazole derivatives are promising. There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
properties
IUPAC Name |
(2,8-dimethylquinolin-4-yl)-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-4-25-12-10-23-21(25)17-8-6-11-26(14-17)22(27)19-13-16(3)24-20-15(2)7-5-9-18(19)20/h5,7,9-10,12-13,17H,4,6,8,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJXWPAQVTATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=NC4=C(C=CC=C34)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)



![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)